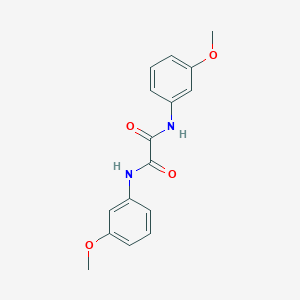

N,N'-bis(3-methoxyphenyl)oxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSLSJWLSPXXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402448 | |

| Record name | N,N'-bis(3-methoxyphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60169-98-4 | |

| Record name | N,N'-bis(3-methoxyphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of N,N'-bis(3-methoxyphenyl)oxamide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxamide derivative. This document provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its crystallographic structure. While direct biological activity and specific signaling pathway involvement have not been extensively reported in publicly available literature, the structural motifs present in this compound are found in molecules with a range of biological activities, suggesting potential areas for future investigation.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its core structure consists of a central oxamide linker connecting two 3-methoxyphenyl moieties. The presence of amide functionalities and aromatic rings dictates its physicochemical characteristics.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | m-Oxanisidide, N,N'-bis(3-methoxyphenyl)ethanediamide | PubChem[1] |

| CAS Number | 60169-98-4 | PubChem[1] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | PubChem[1] |

| Molecular Weight | 300.31 g/mol | PubChem[1] |

| Melting Point | 471-473 K (198-200 °C) | Acta Cryst. E62, o3434[1] |

| Appearance | White solid | Inferred from synthesis |

| Solubility | Soluble in DMSO | Inferred from synthesis |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of this compound.

Crystallographic Data

A single-crystal X-ray diffraction study has been reported for this compound. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 618118.[1]

Key crystallographic parameters are summarized below:

| Parameter | Value |

| CCDC Number | 618118 |

| Associated DOI | 10.1107/S1600536806027802 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Spectroscopic Data

Experimental Protocols

The following section details the experimental procedure for the synthesis and crystallization of this compound.

Synthesis of this compound

This protocol is based on the reaction of 3-methoxyaniline with oxalyl chloride.

Materials:

-

3-methoxyaniline

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

Procedure:

-

A solution of 3-methoxyaniline (20 mmol) and triethylamine (20 mmol) in dichloromethane (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 273 K (0 °C) in an ice bath.

-

To this stirred solution, a solution of oxalyl chloride (10 mmol) in dichloromethane (20 ml) is added dropwise over a period of 30 minutes, ensuring the temperature remains at 273 K.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and then with ethanol.

-

The crude product is recrystallized from a dimethyl sulfoxide (DMSO)-ethanol mixture to yield the pure this compound as a white solid.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray analysis can be obtained by the slow evaporation of a solution of the compound in a DMSO-ethanol mixture at room temperature.

Potential Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is no specific published research detailing the biological activity or the signaling pathway involvement of this compound. However, based on the activities of structurally related compounds, some potential areas of interest for future research can be hypothesized.

-

Antiproliferative Activity: Many compounds containing N-phenylbenzamide and related motifs have demonstrated antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of specific signaling pathways.

-

Enzyme Inhibition: The oxamide core is a known scaffold in the design of enzyme inhibitors, including inhibitors of kinases and proteases. The methoxy-substituted phenyl rings could provide specific interactions within the binding sites of target enzymes.

It is important to emphasize that these are hypothetical activities based on chemical similarity, and dedicated biological screening is required to determine the actual pharmacological profile of this compound.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: A potential mechanism of action via target protein inhibition.

References

Technical Guide: Solubility Profile of N,N'-bis(3-methoxyphenyl)oxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of N,N'-bis(3-methoxyphenyl)oxamide

A summary of the key computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₄ | PubChem[1] |

| Molecular Weight | 300.31 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 60169-98-4 | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of characterizing any chemical compound. The following are established methods that can be utilized to ascertain the solubility of this compound in various organic solvents.

Saturation Shake-Flask (SSF) Method

The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method[2]. This method is revered for its accuracy and ability to achieve a true thermodynamic equilibrium.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to the organic solvent of interest in a sealed flask.

-

Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution. This is a critical step and can be achieved through centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Kinetic Solubility Assay

For higher throughput screening, a kinetic solubility assay can be employed. This method is particularly useful in early drug discovery to rapidly assess the solubility of a large number of compounds[3].

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO)[3][4].

-

Serial Dilution: The stock solution is added in small aliquots to the organic solvent of interest in a multi-well plate.

-

Precipitation Detection: The formation of a precipitate is monitored as the concentration of the compound increases. This can be detected by methods such as nephelometry (light scattering) or by visual inspection[3]. The concentration at which a precipitate first appears is considered the kinetic solubility.

Data Presentation: Solubility of this compound

While specific experimental data is not available, the following table provides a template for presenting the solubility of this compound once determined.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Method Used |

| Example: Acetone | C₃H₆O | 25 | [Experimental Value] | SSF |

| Example: Ethanol | C₂H₅OH | 25 | [Experimental Value] | SSF |

| Example: Methanol | CH₃OH | 25 | [Experimental Value] | SSF |

| Example: Dichloromethane | CH₂Cl₂ | 25 | [Experimental Value] | SSF |

| Example: Toluene | C₇H₈ | 25 | [Experimental Value] | SSF |

| Example: DMSO | (CH₃)₂SO | 25 | [Experimental Value] | SSF |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound like this compound using the Saturation Shake-Flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Factors Affecting Solubility

The solubility of a compound is influenced by several interrelated factors. The diagram below outlines these key relationships.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This technical guide provides a framework for researchers and scientists to approach the determination of the solubility of this compound in various organic solvents. By employing standardized methods such as the Saturation Shake-Flask technique, reliable and reproducible solubility data can be generated. This information is invaluable for the advancement of research and development activities involving this compound. The provided templates and workflows are intended to guide the experimental design and data presentation for this critical physicochemical parameter.

References

Symmetric Oxamide Derivatives: A Comprehensive Technical Review

Introduction

Symmetric oxamide derivatives, characterized by a central oxalamide core (–NH–CO–CO–NH–) flanked by identical substituent groups, have emerged as a versatile and privileged scaffold in both medicinal chemistry and materials science. The oxamide backbone is a potent hydrogen bond donor and acceptor, facilitating strong and directional intermolecular interactions. This structural feature is pivotal to their biological activity, enabling them to mimic peptide bonds and interact with enzyme active sites, as well as their ability to self-assemble into complex supramolecular structures. This technical guide provides an in-depth review of the synthesis, biological applications, and material properties of symmetric oxamide derivatives, targeting researchers, scientists, and professionals in drug development.

Synthesis of Symmetric Oxamide Derivatives

The most prevalent and straightforward method for synthesizing symmetric oxamides involves the reaction of an appropriate primary or secondary amine with an oxalic acid derivative, typically oxalyl chloride or a dialkyl oxalate. The high reactivity of oxalyl chloride allows the reaction to proceed readily, often in the presence of a base to neutralize the HCl byproduct.

Caption: General synthesis of symmetric oxamides.

Experimental Protocols

Example 1: General Synthesis of N,N'-diaryl/alkyl Oxamides [1][2]

A common laboratory-scale synthesis is detailed below:

-

Preparation: To a stirring solution of a selected amine (2.0 equivalents) and a base such as triethylamine (2.0 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The solvent is evaporated under reduced pressure. The resulting precipitate is washed with water to remove any salts.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) to yield the pure symmetric oxamide derivative.

Example 2: Synthesis of Oxamide-Hydrazone Hybrids [3]

A multi-step synthesis can be employed to create more complex derivatives, such as those combining oxamide and hydrazone pharmacophores.[3]

References

Core Mechanism of Action of N,N'-Disubstituted Oxamide Derivatives as Lipoxygenase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research on the specific mechanism of action for N,N'-bis(3-methoxyphenyl)oxamide, this document provides a detailed analysis of a closely related series of N,N'-disubstituted oxamide derivatives. The findings presented herein are based on the study of analogous compounds and are intended to provide a representative understanding of how this chemical scaffold may exert its biological effects.

Introduction

Oxamide derivatives, characterized by a central ethanediamide core, represent a versatile scaffold in medicinal chemistry. While the specific biological activity of this compound is not extensively documented in publicly available literature, research into structurally similar N,N'-disubstituted oxamides has revealed their potential as potent enzyme inhibitors. This guide focuses on the mechanism of action of a series of N,N'-disubstituted oxamides as inhibitors of lipoxygenases (LOX), a family of enzymes pivotal in the inflammatory cascade.

Lipoxygenases catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators that play a crucial role in inflammation.[1][2] The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key therapeutic strategy for managing a range of inflammatory diseases.[1] This guide will detail the synthesis, in vitro biological activity, and proposed molecular interactions of a series of N,N'-disubstituted oxamide derivatives as 5-LOX inhibitors.

Synthesis of N,N'-Disubstituted Oxamide Derivatives

The synthesis of the N,N'-disubstituted oxamide derivatives is typically achieved through a straightforward and efficient chemical reaction.

General Experimental Protocol

The synthesis involves the reaction of various substituted anilines with oxalyl chloride in a basic medium.[1]

Materials:

-

Substituted aniline (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline, 2-methylaniline, 3-methylaniline, 4-methylaniline, 2,3-dimethylaniline)

-

Oxalyl chloride

-

Appropriate solvent (e.g., dichloromethane)

-

Base (e.g., pyridine or triethylamine)

Procedure:

-

The selected substituted aniline is dissolved in the solvent.

-

A base is added to the solution to act as an acid scavenger.

-

Oxalyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution under controlled temperature conditions (e.g., in an ice bath) to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) and a basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude oxamide derivative is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.[1]

dot

Caption: General workflow for the synthesis of N,N'-disubstituted oxamides.

In Vitro Biological Activity: Lipoxygenase Inhibition

The inhibitory potential of the synthesized N,N'-disubstituted oxamide derivatives against lipoxygenase was evaluated using an in vitro spectrophotometric assay.

Experimental Protocol: Lipoxygenase Inhibition Assay

The assay measures the ability of the compounds to inhibit the activity of 5-lipoxygenase.

Materials:

-

5-Lipoxygenase enzyme solution

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compounds (N,N'-disubstituted oxamides) dissolved in a suitable solvent (e.g., DMSO)

-

Baicalein (standard inhibitor)

-

Spectrophotometer

Procedure:

-

The 5-lipoxygenase enzyme is pre-incubated with the test compound or the standard inhibitor at various concentrations for a short period at room temperature.

-

The reaction is initiated by the addition of the substrate, linoleic acid.

-

The change in absorbance is monitored at a specific wavelength (e.g., 234 nm) over time. This change corresponds to the formation of the conjugated diene hydroperoxide product.

-

The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor).

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Quantitative Data: IC50 Values

The following table summarizes the 5-lipoxygenase inhibitory activity of a series of N,N'-disubstituted oxamide derivatives.

| Compound ID | Substituent on Phenyl Ring | IC50 (µM)[1] |

| 1 | 2-chloro | 35.6 ± 0.12 |

| 2 | 3-chloro | 25.4 ± 0.05 |

| 3 | 4-chloro | 45.2 ± 0.15 |

| 4 | 2-methyl | 30.8 ± 0.09 |

| 5 | 3-methyl | 28.9 ± 0.07 |

| 6 | 4-methyl | 50.3 ± 0.21 |

| 7 | 2,3-dimethyl | 23.7 ± 0.04 |

| Baicalein | Standard Inhibitor | 22.6 ± 0.08 |

Mechanism of Action: Molecular Interactions

Molecular docking studies have been employed to elucidate the probable binding mode of these N,N'-disubstituted oxamide derivatives within the active site of 5-lipoxygenase.

The active site of 5-LOX contains a non-heme iron atom that is crucial for its catalytic activity. The proposed mechanism of inhibition by the oxamide derivatives involves their interaction with this key catalytic component and surrounding amino acid residues.

Molecular docking simulations suggest that the oxamide derivatives bind within the active site of 5-LOX, with the two carbonyl oxygens of the oxamide core positioned to chelate the catalytic iron atom. This interaction is believed to be a key determinant of their inhibitory activity. Additionally, the substituted phenyl rings of the oxamide derivatives form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[1]

The position and nature of the substituents on the phenyl rings influence the binding affinity and, consequently, the inhibitory potency of the compounds. For instance, the data suggests that substituents at the meta-position (position 3) of the phenyl ring may be more favorable for potent inhibition compared to those at the ortho (position 2) or para (position 4) positions. The compound with 2,3-dimethyl substitution exhibited the highest potency, nearing that of the standard inhibitor, baicalein.[1]

dot

Caption: Proposed mechanism of 5-lipoxygenase inhibition by N,N'-disubstituted oxamides.

Conclusion

This technical guide has provided an in-depth overview of the mechanism of action of N,N'-disubstituted oxamides as inhibitors of 5-lipoxygenase, serving as a proxy for understanding the potential biological activity of the broader class of N,N'-bis(methoxyphenyl)oxamides. The synthesis of these compounds is straightforward, and they exhibit moderate to good inhibitory activity against 5-LOX in vitro. The proposed mechanism of action, supported by molecular docking studies, involves the chelation of the catalytic iron atom in the enzyme's active site and hydrophobic interactions with surrounding residues. The structure-activity relationship suggests that the nature and position of the substituents on the phenyl rings are critical for optimizing the inhibitory potency. These findings highlight the potential of the N,N'-disubstituted oxamide scaffold as a promising starting point for the development of novel anti-inflammatory agents targeting the lipoxygenase pathway. Further investigation into the selectivity, in vivo efficacy, and safety profile of these compounds is warranted for their future development as therapeutic agents.

References

Technical Guide: Spectroscopic and Synthetic Profile of N,N'-bis(3-methoxyphenyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxamide derivative. The oxamide functional group is a key structural motif in medicinal chemistry and materials science, known for its hydrogen bonding capabilities and rigidifying effect on molecular structures. The presence of the 3-methoxyphenyl substituents is expected to influence the compound's solubility, electronic properties, and potential biological activity. This guide provides a predicted spectroscopic profile and a general, robust protocol for the synthesis and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₆H₁₆N₂O₄[1]

-

Molecular Weight: 300.31 g/mol [1]

-

CAS Number: 60169-98-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | s | 2H | N-H (amide) |

| ~7.2 - 7.4 | t | 2H | Ar-H |

| ~7.0 - 7.2 | m | 4H | Ar-H |

| ~6.7 - 6.9 | dd | 2H | Ar-H |

| ~3.8 | s | 6H | O-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (amide) |

| ~159 | Ar-C (C-OCH₃) |

| ~140 | Ar-C (C-N) |

| ~129 | Ar-CH |

| ~111 | Ar-CH |

| ~108 | Ar-CH |

| ~104 | Ar-CH |

| ~55 | O-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950, ~2850 | Aliphatic C-H Stretch (CH₃) |

| ~1670 | C=O Stretch (Amide I) |

| ~1590, ~1490 | Aromatic C=C Stretch |

| ~1540 | N-H Bend (Amide II) |

| ~1250 | Ar-O-C Asymmetric Stretch |

| ~1040 | Ar-O-C Symmetric Stretch |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 300.11 | [M]⁺ (Molecular Ion) |

| 178.07 | [M - C₈H₇NO₂]⁺ |

| 150.05 | [M - C₉H₈NO₃]⁺ |

| 123.06 | [C₇H₇O₂]⁺ |

| 108.04 | [C₆H₆O]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following section details a generalized yet robust experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of N,N'-disubstituted oxamides.

Materials:

-

3-Methoxyaniline

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound as a solid.

Characterization

Melting Point:

-

Determine the melting point of the purified product using a standard melting point apparatus.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to confirm the molecular weight.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Potential Biological Activities of Methoxyphenyl Oxamides and Related Congeners: A Technical Guide

Disclaimer: This technical guide addresses the potential biological activities of methoxyphenyl oxamides and structurally related methoxyphenyl-containing amide and amide-like compounds. While the core focus is on the oxamide scaffold, the publicly available scientific literature has limited specific data on the biological activities of N,N'-bis(methoxyphenyl)oxamides. Therefore, this guide incorporates data from closely related methoxyphenyl derivatives, such as benzamides, oxadiazoles, and thiadiazoles, to provide a comprehensive overview of the potential therapeutic applications of this chemical motif. The presented data and experimental protocols for these related compounds are intended to serve as a valuable reference for researchers interested in the methoxyphenyl oxamide class.

Introduction

The methoxyphenyl moiety is a prevalent structural feature in a diverse array of biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential. When incorporated into an oxamide or related amide scaffold, the resulting compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. This technical guide provides an in-depth overview of the current state of research on these compounds, with a focus on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Several studies have highlighted the potential of methoxyphenyl-containing amide derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various methoxyphenyl-containing compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| OAE4 | Isoxazole-carboxamide derivative | Hep3B (Hepatocellular carcinoma) | Potent (exact value not specified, comparable to Doxorubicin) | [1][2] |

| SCT-4 | 1,3,4-Thiadiazole with 3-methoxyphenyl substituent | MCF-7 (Breast cancer) | > 100 (decreased DNA biosynthesis to 70% ± 3 at 100 µM) | |

| SCT-5 | 1,3,4-Thiadiazole with 3-methoxyphenyl substituent | MDA-MB-231 (Breast cancer) | > 100 (decreased cell viability to 75% ± 2 at 100 µM) | |

| 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (antiviral, but structure is relevant) | Cytotoxicity (TC50) on Vero cells: 620 ± 0.0 | |

| IMB-0523 | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Wild-type HBV (antiviral) | 1.99 | |

| IMB-0523 | Drug-resistant HBV (antiviral) | 3.30 |

Signaling Pathways in Cancer

Methoxyphenyl derivatives have been shown to modulate various signaling pathways implicated in cancer development and progression. A common mechanism involves the induction of apoptosis through the intrinsic or extrinsic pathways.

Caption: Postulated mechanism of anticancer action for a methoxyphenyl derivative, leading to cell cycle arrest and apoptosis.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Methoxyphenyl-containing compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Methoxy phenyl-Oxime | Bacillus subtilis | Not specified (Zone of inhibition: 21.55 mm) | |

| Methoxy phenyl-Oxime | Escherichia coli | Not specified (Zone of inhibition: 19.44 mm) | |

| Methoxy phenyl-Oxime | Klebsiella pneumoniae | Not specified (Zone of inhibition: 17.11 mm) | |

| 2-(3-methoxyphenyl)-1,3,4-oxadiazole | Staphylococcus aureus | Favorable (exact values not provided) | |

| 2-(3-methoxyphenyl)-1,3,4-oxadiazole | Bacillus subtilis | Favorable (exact values not provided) | |

| 2-(3-methoxyphenyl)-1,3,4-oxadiazole | Bacillus cereus | Favorable (exact values not provided) |

Note: The data is for methoxyphenyl derivatives, and specific MIC values for a broad range of methoxyphenyl oxamides are limited.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for methoxyphenyl oxamides are not yet fully elucidated. However, for many antimicrobial compounds, the proposed mechanism involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Caption: A generalized mechanism of action for membrane-targeting antimicrobial agents.

Antiviral Activity

Recent research has explored the potential of methoxyphenyl-containing compounds as antiviral agents, particularly against RNA viruses. The mechanisms of action can vary, from inhibiting viral entry into host cells to disrupting viral replication.

Quantitative Data for Antiviral Activity

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Compound Class | Virus | EC50 (µM) | Reference |

| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2 | 4.7 | |

| N-phenylbenzamide derivative (1e) | Enterovirus 71 | 5.7 ± 0.8 to 12 ± 1.2 | |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Wild-type HBV | 1.99 | |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Drug-resistant HBV | 3.30 |

Note: The data is for methoxyphenyl derivatives, and specific EC50 values for a broad range of methoxyphenyl oxamides are limited.

Mechanism of Antiviral Action

A potential mechanism of antiviral action for some methoxyphenyl derivatives involves the inhibition of viral entry into the host cell.

References

An In-depth Technical Guide to N,N'-bis(3-methoxyphenyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxanilide derivative. While its specific biological activities and pharmacological profile are not extensively documented in publicly available literature, its synthesis and structural characteristics have been reported. This guide provides a comprehensive overview of the known information regarding this compound, including its discovery and history within the broader context of oxanilide chemistry, its detailed synthesis, and its physicochemical and structural properties. The absence of significant biological data is noted, and potential areas for future investigation are implicitly highlighted.

Discovery and History

The specific discovery of this compound is not well-documented in early chemical literature. However, the broader class of compounds to which it belongs, oxanilides, has a history stretching back to the 19th century. The synthesis of the parent compound, oxanilide (N,N'-diphenyloxamide), was first reported in the mid-1800s. Early methods involved the reaction of aniline with oxalic acid at high temperatures.

The 20th century saw the development of more refined synthetic methods for oxanilides, often utilizing oxalyl chloride or oxalic acid esters as reagents. A key publication by Yong-Hong Wen and colleagues in 2006 provided the first detailed structural elucidation of this compound through single-crystal X-ray diffraction.[1] This study confirmed its molecular structure and provided the foundational data for its synthesis.

While the specific historical development of this particular derivative is sparse, the continued interest in oxanilides as scaffolds in medicinal chemistry and materials science suggests the potential for further investigation into its properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and the crystallographic study.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [2] |

| Molecular Weight | 300.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 60169-98-4 | [2] |

| Appearance | (Not explicitly stated, likely a crystalline solid) | |

| Melting Point | (Not reported in the cited literature) | |

| Solubility | (Not reported in the cited literature) | |

| XLogP3 | 2.3 | [2] |

Synthesis

The synthesis of this compound is achieved through the reaction of 3-methoxyaniline with oxalyl chloride.[1] This is a standard method for the preparation of N,N'-disubstituted oxamides.

Experimental Protocol

Materials:

-

3-methoxyaniline

-

Oxalyl chloride

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Base (e.g., triethylamine or pyridine, optional, to scavenge HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (2.0 equivalents) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred solution of 3-methoxyaniline. If a base is used, it can be added to the aniline solution prior to the addition of oxalyl chloride or added concurrently.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture may be filtered to remove any hydrochloride salt formed if a tertiary amine base was not used.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield this compound as a crystalline solid.

Reaction Workflow

Crystal Structure and Molecular Geometry

The molecular structure of this compound was determined by single-crystal X-ray diffraction.[1] The molecule possesses a crystallographically imposed center of symmetry at the midpoint of the central C-C bond of the oxamide unit.

Key structural features include:

-

The oxamide group is essentially planar.

-

The dihedral angle between the benzene ring and the plane of the oxamide group is 31.3(1)°.[1]

-

The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming ribbons along the a-axis.[1]

-

An intramolecular C-H···O hydrogen bond is also present, forming a six-membered ring.[1]

| Crystal Data | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.869(1) |

| b (Å) | 10.852(2) |

| c (Å) | 13.568(3) |

| β (°) | 98.48(3) |

| V (ų) | 709.3(3) |

| Z | 2 |

| Data from Wen et al., 2006.[1] |

Biological Activity and Mechanism of Action

As of the date of this guide, there is a notable absence of published studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound. Database searches for bioactivity screenings, including cytotoxicity, enzyme inhibition, and receptor binding assays, did not yield any specific results for this compound.

While some oxanilide and methoxyphenyl derivatives have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents, it is crucial to note that such activities are highly structure-dependent. Therefore, any extrapolation of potential biological effects to this compound would be purely speculative without direct experimental evidence.

Future Directions

The well-defined synthesis and structural characterization of this compound provide a solid foundation for future research. Key areas for investigation include:

-

Biological Screening: A broad-based biological screening of the compound against various cell lines (cancerous and non-cancerous) and microbial strains would be a logical first step to identify any potential therapeutic applications.

-

Enzyme Inhibition Assays: Given the structural motifs present, screening against various enzyme classes, such as kinases or proteases, could reveal specific inhibitory activities.

-

Receptor Binding Studies: Investigating the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs) or other relevant biological targets could uncover novel pharmacological interactions.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of a library of related derivatives would be essential for optimizing potency and selectivity.

Conclusion

This compound is a readily synthesizable compound with a well-characterized molecular structure. While its history is rooted in the broader development of oxanilide chemistry, specific details of its discovery are limited. A significant gap exists in the understanding of its biological properties. This technical guide consolidates the available chemical and structural information and highlights the untapped potential for this molecule in the realm of drug discovery and development. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

References

N,N'-bis(3-methoxyphenyl)oxamide: A Technical Overview of Synonyms, Identifiers, and Available Data

For Immediate Release

This technical guide provides a comprehensive summary of the known synonyms and chemical identifiers for N,N'-bis(3-methoxyphenyl)oxamide. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may be investigating this compound or similar chemical structures. While a wealth of information exists regarding the identification of this molecule, a notable gap persists in the publicly available literature concerning detailed experimental protocols for its synthesis and its specific biological activities.

Chemical Identity and Synonyms

This compound is a symmetrically substituted oxamide derivative. A variety of synonyms and identifiers are used in chemical literature and databases to refer to this compound, which can be crucial for comprehensive literature searches and unambiguous identification.

One of the most common synonyms is m-Oxanisidide . Another systematic name frequently encountered is N,N'-bis(3-methoxyphenyl)ethanediamide [1]. These names, along with other database-specific identifiers, are crucial for accurate database searching and material procurement.

Key Chemical Identifiers

For precise identification and to facilitate data retrieval from chemical databases, a standardized set of identifiers is used. The following tables summarize the primary chemical identifiers for this compound.[1]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 60169-98-4 |

| PubChem CID | 4367251 |

| Molecular Formula | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 300.31 g/mol |

| Structural Identifier | Value |

| SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC |

| InChI | InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |

| InChIKey | YNSLSJWLSPXXCN-UHFFFAOYSA-N |

Experimental Data and Protocols: A Noted Gap in the Literature

Similarly, there is a lack of published data regarding the biological evaluation of this compound. Consequently, no information on its potential signaling pathways, mechanism of action, or specific experimental workflows from biological assays could be retrieved. This presents an opportunity for novel research to explore the synthesis and potential therapeutic applications of this compound.

Logical Relationship of Chemical Identification

The following diagram illustrates the logical flow from the common name of the compound to its detailed structural identifiers. This visualization helps in understanding the hierarchy of chemical information.

Caption: Logical flow from the primary name to various identifiers.

References

Methodological & Application

Application Notes and Protocols: N,N'-bis(3-methoxyphenyl)oxamide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(3-methoxyphenyl)oxamide is a bidentate ligand featuring two amide nitrogen atoms and two carbonyl oxygen atoms as potential coordination sites. While specific literature on the coordination chemistry of this exact ligand is limited, the broader class of N,N'-diaryl oxamides has been investigated for their ability to form stable complexes with a variety of transition metals. These complexes have shown potential in catalysis and as biological agents. This document provides an overview of the anticipated coordination behavior of this compound based on data from closely related analogues and outlines general protocols for its synthesis and the preparation of its metal complexes.

Note on Data: Due to the scarcity of published data for this compound, the quantitative data presented herein is derived from published studies on analogous N,N'-diaryl oxamide complexes. These data are intended to be representative and for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol is a general method for the synthesis of N,N'-diaryl oxamides and is expected to be applicable for the synthesis of the title compound.

Materials:

-

3-Methoxyaniline

-

Diethyl oxalate

-

Ethanol (absolute)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 3-methoxyaniline (2.0 equivalents) in a minimal amount of absolute ethanol.

-

To this solution, add diethyl oxalate (1.0 equivalent) dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a toluene/ethanol mixture.

-

Dry the purified product under vacuum.

Characterization: The final product should be characterized by melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Protocol 2: Synthesis of a Metal Complex with this compound (e.g., Copper(II) Complex)

This protocol describes a general method for the synthesis of a metal complex with the prepared ligand. Copper(II) is used as an example.

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol or Ethanol

-

Triethylamine (optional, as a base)

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 equivalent) in warm methanol or ethanol in a Schlenk flask.

-

In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

If deprotonation of the amide nitrogen is desired for coordination, a non-coordinating base such as triethylamine (2.0 equivalents) can be added dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours. A change in color or the formation of a precipitate usually indicates complex formation.

-

If a precipitate forms, cool the mixture and collect the solid product by filtration.

-

Wash the product with cold solvent to remove any unreacted starting materials.

-

Recrystallize the complex from a suitable solvent if necessary.

-

Dry the final complex under vacuum.

Characterization: The resulting complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. Single-crystal X-ray diffraction would provide definitive structural information.

Data Presentation

The following tables summarize typical quantitative data for coordination complexes of N,N'-diaryl oxamide ligands, which can serve as a reference for what might be expected for complexes of this compound.

Table 1: Representative Crystallographic Data for an Analogous Cu(II)-Oxamide Complex

| Parameter | Value | Reference Compound |

| Coordination Geometry | Distorted Square Planar | [Cu(N,N'-bis(4-methylphenyl)oxamidato)] |

| Cu-N Bond Length (Å) | 1.95 - 2.05 | Analogue from literature |

| Cu-O Bond Length (Å) | 1.90 - 2.00 | Analogue from literature |

| N-Cu-N Bite Angle (°) | 80 - 85 | Analogue from literature |

| O-Cu-O Bite Angle (°) | 85 - 90 | Analogue from literature |

Table 2: Representative Spectroscopic Data for Analogous Ni(II) and Zn(II)-Oxamide Complexes

| Metal Ion | Technique | Characteristic Bands/Shifts | Reference Compounds |

| Ni(II) | UV-Vis (d-d) | 450 - 600 nm | [Ni(N,N'-diaryl oxamidato)] complexes[1][2] |

| Ni(II) | FT-IR (C=O) | Shift to lower wavenumber (e.g., 1630-1650 cm⁻¹) upon coordination | [Ni(amide-ligand)] complexes[3] |

| Zn(II) | ¹H NMR | Broadening of amide N-H proton signal upon coordination | [Zn(II)-amide] complexes[4] |

| Zn(II) | FT-IR (M-N/M-O) | New bands in the far-IR region (400-600 cm⁻¹) | General for Zn(II) complexes with N,O-donors[5][6] |

Potential Applications

Based on studies of related oxamide-based coordination compounds, complexes of this compound may have potential applications in the following areas:

-

Catalysis: Oxamide-metal complexes have been explored as catalysts in various organic transformations, including oxidation and coupling reactions.[7] The electronic properties of the methoxy substituent could influence the catalytic activity.

-

Biological Activity: Many coordination compounds exhibit enhanced biological activity compared to the free ligands.[4][5] Complexes of N,N'-diaryl oxamides could be screened for antimicrobial, antifungal, or anticancer properties.[4][5] The methoxy groups might influence the lipophilicity and bioavailability of the compounds.

-

Materials Science: The ability of oxamide ligands to bridge metal centers could be exploited to synthesize coordination polymers with interesting magnetic or photoluminescent properties.

Visualizations

Caption: General workflow for the synthesis of this compound and its metal complexes.

Caption: Hypothetical coordination of this compound to a central metal ion (M).

Disclaimer: The provided protocols and data are based on general chemical principles and information from analogous compounds. Specific reaction conditions for this compound and its complexes may require optimization. All experimental work should be conducted with appropriate safety precautions.

References

- 1. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iarjset.com [iarjset.com]

- 4. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization, and Biological Activity Studies of Ni(II) and Zn(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for N,N'-bis(3-methoxyphenyl)oxamide Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N,N'-bis(3-methoxyphenyl)oxamide and related oxamide derivatives as anticancer agents. The information is collated from recent studies on structurally similar compounds and is intended to guide research and development in this area.

Introduction

Oxamide derivatives have emerged as a promising class of compounds in cancer research, demonstrating a range of biological activities including antiproliferative and cytotoxic effects. These compounds are characterized by a central oxamide core, and their activity can be modulated by various substitutions on the phenyl rings. This document focuses on this compound derivatives and provides protocols for their synthesis and evaluation as potential anticancer agents, based on data from related oxamide structures. The mechanisms of action for oxamide derivatives often involve the induction of apoptosis and cell cycle arrest.[1]

Data Presentation: In Vitro Anticancer Activity of Related Oxamide Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various oxamide and related derivatives against different cancer cell lines. This data provides a benchmark for the expected potency of novel this compound derivatives.

Table 1: Anticancer Activity of Oxamide-Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) after 72h | Reference |

| 7k (2-hydroxybenzylidene derivative) | MDA-MB-231 (Breast) | 7.73 ± 1.05 | [1][2][3] |

| 4T1 (Mouse Mammary) | 1.82 ± 1.14 | [1][2][3] |

Table 2: Anticancer Activity of Amide 1,3,4-Oxadiazole Linked Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 12c | HT-29 (Colon) | 0.018 | [4][5] |

| 12g | HT-29 (Colon) | 0.093 | [4][5] |

Table 3: Anticancer Activity of 1,3,4-Oxadiazole Thioether Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 37 | HepG2 (Liver) | 0.7 ± 0.2 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of oxamide derivatives are provided below.

General Synthesis of N,N'-bis(aryl)oxamide Derivatives

This protocol describes a general method for the synthesis of N,N'-di-substituted oxamides, which can be adapted for this compound derivatives.

Workflow for the Synthesis of N,N'-bis(aryl)oxamide Derivatives

Caption: General workflow for the synthesis of N,N'-bis(aryl)oxamide derivatives.

Protocol:

-

Dissolve the corresponding aryl amine (e.g., 3-methoxyaniline) (2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure N,N'-bis(aryl)oxamide derivative.

-

Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1][2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for the MTT Assay

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

-

Seed cancer cells (e.g., MDA-MB-231, HepG2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]

-

Prepare serial dilutions of the this compound derivative in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

-

Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effect of a compound on the cell cycle.

Protocol:

-

Seed cancer cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the this compound derivative at its IC50 concentration (and other relevant concentrations) for 24, 48, or 72 hours.

-

Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge.

-

Fix the cell pellet by resuspending in ice-cold 70% ethanol and store at -20°C overnight.

-

Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1][2][3]

Potential Mechanism of Action and Signaling Pathways

Based on studies of related oxamide derivatives, the anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. The specific molecular targets can vary but may include kinases, histone deacetylases, and tubulin.[1]

Proposed Signaling Pathway for Oxamide Derivative-Induced Apoptosis and Cell Cycle Arrest

Caption: A generalized diagram of potential signaling pathways affected by oxamide derivatives.

This diagram illustrates that this compound derivatives may interact with various intracellular targets, leading to cell cycle arrest at the G1/S or G2/M phases and/or the induction of apoptosis through the mitochondrial pathway and subsequent caspase activation.

Conclusion

This compound derivatives represent a class of compounds with significant potential for development as anticancer agents. The protocols and data presented here, derived from structurally related oxamide compounds, provide a solid foundation for researchers to synthesize, evaluate, and elucidate the mechanisms of action of these novel derivatives. Further in-depth studies, including in vivo experiments, are warranted to fully establish their therapeutic potential.

References

- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.uctm.edu [journal.uctm.edu]

Application Notes and Protocols: Testing the Antimicrobial Activity of Oxamide Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Oxamide and its derivatives represent a class of organic compounds that have garnered interest for their diverse biological activities, including potential antimicrobial properties.[2][3] Structurally related compounds, such as oxadiazoles, have demonstrated potent activity against a range of bacterial pathogens, suggesting that the oxamide scaffold is a promising starting point for new antibiotic discovery.[4][5]

This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of novel oxamide compounds. The described methods—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—are standard in vitro assays for characterizing the potency and bactericidal or bacteriostatic nature of a new chemical entity.[6][7][8] Adherence to these standardized protocols ensures reproducibility and allows for meaningful comparison with existing antimicrobial agents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method is a widely used technique for determining MIC values.[8][10]

Materials:

-

Test Oxamide Compound(s)

-

Sterile 96-well microtiter plates[9]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11][12]

-

Sterile Tryptic Soy Agar (TSA) or Blood Agar plates[14]

-

Spectrophotometer or microplate reader

-

Sterile pipette tips, tubes, and reservoirs

-

Incubator (37°C)[15]

-

Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[4]

-

Solvent for compound dissolution (e.g., DMSO, sterile water)

Procedure:

-

Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies and transfer them to a tube containing 3-5 mL of MHB.[13][15] b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This typically takes 2-6 hours. c. Adjust the culture's optical density (OD) at 600 nm to be between 0.09 and 0.1.[15] d. Dilute the adjusted bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.[9]

-

Compound Preparation and Serial Dilution: a. Dissolve the oxamide compound in a suitable solvent to create a high-concentration stock solution. b. In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 11.[13] c. Add 100 µL of the test compound (at twice the highest desired final concentration) to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[13] e. Continue this serial dilution process from column 2 to column 10. Discard the final 50 µL from column 10. f. Column 11 will serve as the growth control (no compound). Add 50 µL of MHB to these wells. g. Column 12 will serve as the sterility control (no bacteria). Add 100 µL of MHB to these wells.[13]

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. This brings the total volume in each well to 100 µL. b. The final concentration of bacteria in each well will be ~5 x 10⁵ CFU/mL. c. Incubate the plate at 37°C for 16-20 hours.[8]

-

Result Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. b. The MIC is the lowest concentration of the oxamide compound at which no visible bacterial growth is observed.[9] c. Alternatively, read the OD600 of the plate using a microplate reader. The MIC is the lowest concentration that inhibits growth compared to the control well.[16]

References

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. microchemlab.com [microchemlab.com]

- 7. emerypharma.com [emerypharma.com]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. protocols.io [protocols.io]

- 11. epa.gov [epa.gov]

- 12. mdpi.com [mdpi.com]

- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 14. Minimum Bactericidal Concentration Determination [bio-protocol.org]

- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 16. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

Application Notes and Protocols for N,N'-bis(3-methoxyphenyl)oxamide and Structurally Related Ligands in Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct catalytic applications of N,N'-bis(3-methoxyphenyl)oxamide are not extensively documented in scientific literature, the broader class of N,N'-diaryl and N,N'-dialkyl oxalamides has emerged as a versatile and efficient class of ligands in transition metal catalysis. These bidentate ligands are particularly effective in copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The oxalamide backbone provides a stable coordination environment for the metal center, enabling high catalytic activity and broad substrate scope.

This document provides a detailed overview of the application of a structurally related and well-studied oxalamide ligand, N,N'-bis(furan-2-ylmethyl)oxamide (BFMO) , in copper-catalyzed N-arylation of anilines and secondary amines. The protocols and data presented herein serve as a valuable guide for researchers interested in exploring the potential of this compound and other oxalamide-based ligands in catalytic reaction development.

Application: Copper-Catalyzed N-Arylation of Amines

The copper-catalyzed N-arylation of amines, often referred to as the Goldberg reaction, is a powerful method for the formation of C-N bonds. Oxalamide ligands like BFMO have been shown to significantly enhance the efficiency of this reaction, allowing it to proceed under milder conditions with a wider range of substrates.

Quantitative Data Summary

The following table summarizes the yields of the copper-catalyzed N-arylation of various aryl bromides with anilines and cyclic secondary amines using the CuI/BFMO catalytic system.

| Entry | Aryl Bromide | Amine | Product | Yield (%) |

| 1 | 4-Bromoanisole | p-Anisidine | N-(4-methoxyphenyl)-4-methoxyaniline | 92 |

| 2 | 4-Bromotoluene | p-Anisidine | 4-Methyl-N-(4-methylphenyl)aniline | 88 |

| 3 | 1-Bromo-4-(tert-butyl)benzene | p-Anisidine | 4-(tert-Butyl)-N-(4-methoxyphenyl)aniline | 91 |

| 4 | 4-Bromobenzonitrile | Aniline | 4-(Phenylamino)benzonitrile | 85 |

| 5 | 1-Bromo-4-fluorobenzene | Morpholine | 4-(4-Fluorophenyl)morpholine | 95 |

| 6 | 2-Bromopyridine | Aniline | N-Phenylpyridin-2-amine | 82 |

| 7 | 3-Bromopyridine | Morpholine | 3-(Morpholino)pyridine | 89 |

| 8 | 1-Bromonaphthalene | Piperidine | 1-(Naphthalen-1-yl)piperidine | 78 |

| 9 | 4-Bromoanisole | Indoline | 1-(4-Methoxyphenyl)indoline | 93 |

| 10 | 4-Bromotoluene | N-Methylaniline | N-Methyl-N,4-diphenylaniline | 75 |

Experimental Protocols

General Procedure for the Copper-Catalyzed N-Arylation of Anilines with Aryl Bromides using BFMO ligand

This protocol is based on the work of Bhunia, S.; Kumar, S. V.; Ma, D. J. Org. Chem.2017 , 82 (23), 12603-12612.

Materials:

-

Copper(I) iodide (CuI)

-

N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO)

-

Aryl bromide (substrate)

-

Aniline (substrate)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and hotplate

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add CuI (0.01 mmol, 1 mol%), BFMO (0.01 mmol, 1 mol%), and K₃PO₄ (2.0 mmol).

-

Add the aryl bromide (1.0 mmol) and the aniline (1.2 mmol) to the reaction tube.

-

Add anhydrous toluene (2.0 mL) to the mixture.

-

Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aniline.

Visualizations

Experimental Workflow for Copper-Catalyzed N-Arylation

Application Notes: A Framework for the Design and Evaluation of Novel GPR119 Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity.[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Upon activation, GPR119 couples to the Gαs protein, stimulating adenylyl cyclase activity and leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade enhances glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[1][4] This dual mechanism of action improves glycemic control with a reduced risk of hypoglycemia, making GPR119 agonists a promising class of oral anti-diabetic agents.[1][5]

These application notes provide a comprehensive framework for the design, synthesis, and biological evaluation of novel GPR119 agonists, using a hypothetical N,N'-bis(3-methoxyphenyl)oxamide scaffold as an example. The protocols and workflows described are based on established methodologies in the field of GPR119 drug discovery.

The GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a Gs-protein-mediated signaling cascade. The agonist binds to the receptor, causing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The activated Gαs-GTP subunit dissociates and stimulates adenylyl cyclase, which converts ATP into the second messenger cAMP.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that lead to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][2][6]

Workflow for GPR119 Agonist Discovery

The discovery of novel GPR119 agonists follows a structured drug development pipeline. This process begins with identifying a suitable chemical scaffold, such as an oxamide core, which can be systematically modified to explore the structure-activity relationship (SAR). A library of derivatives is synthesized and subjected to a high-throughput primary screen to identify initial "hits." These hits are then confirmed and further characterized for potency and efficacy. Promising compounds undergo lead optimization to improve their pharmacological and pharmacokinetic properties before being evaluated in in-vivo models of glucose homeostasis.

Experimental Protocols

Protocol 3.1: In Vitro GPR119 Activity - cAMP Accumulation Assay

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay to measure cAMP accumulation in cells expressing human GPR119. This is a primary assay to determine the agonist activity and potency (EC₅₀) of test compounds.

Materials:

-

HEK293 or CHO-K1 cells stably expressing human GPR119.[7][8]

-

Cell culture medium (e.g., DMEM with 10% FBS).[8]

-

Assay buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX).

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO.

-

Reference agonist (e.g., AR231453).[8]

-

HTRF cAMP detection kit (e.g., from Cisbio or Revvity).[8][9]

-

384-well white assay plates.[7]

-

Plate reader capable of HTRF detection (e.g., EnVision).[8]

Procedure:

-

Cell Seeding: Seed GPR119-expressing cells into 384-well plates at a density of 10,000-16,000 cells/well and incubate overnight to allow for attachment.[7][8]

-

Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can interfere with the assay.[10]

-

Cell Stimulation: Remove the culture medium from the plates and add the diluted compounds to the cells.

-

Incubation: Incubate the plates for 30-60 minutes at 37°C to allow for GPR119 activation and cAMP production.[8]

-

Cell Lysis and Detection: Add the HTRF lysis buffer containing the detection reagents (cAMP-d2 and anti-cAMP cryptate antibody) to each well.[8][9]

-

Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.[8]

-

Data Acquisition: Measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.[8]

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum efficacy.

Protocol 3.2: In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in-vivo experiment to assess the ability of a GPR119 agonist to improve glucose disposal in an animal model.[11][12]

Materials:

-

Male C57BL/6J or other appropriate mouse strain (8-12 weeks old).[13]

-

Test compound formulated in a suitable vehicle (e.g., 80% PEG400, 10% Tween 80, 10% ethanol).[13]

-

Vehicle control.

-

Glucose solution (e.g., 20% dextrose in sterile water).

-

Handheld glucometer and test strips.

-

Oral gavage needles.

Procedure:

-

Acclimation and Fasting: Acclimate mice to handling and single housing. Before the test, fast the mice overnight (16-18 hours) or for a shorter duration (4-6 hours), ensuring free access to water.[13][14][15]

-

Baseline Glucose: At time t = -30 minutes, obtain a baseline blood glucose reading from a small tail vein sample.[13]

-

Compound Administration: Immediately after the baseline reading, administer the test compound or vehicle control via oral gavage at a specific dose (e.g., 10-30 mg/kg).[13][16]

-